2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide

HDAC1 inhibition Epigenetic probe Isoform selectivity

The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide is a synthetic dual indole-quinoline derivative functioning as a histone deacetylase 1 (HDAC1) inhibitor. Structurally characterized by the fusion of an acetylamino-substituted indole moiety linked via an acetamide bridge to a 7-methoxyquinoline group, this compound demonstrates an IC50 of 160 nM against full-length recombinant human HDAC1 in enzymatic assays.

Molecular Formula C22H20N4O3
Molecular Weight 388.4 g/mol
Cat. No. B10987447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide
Molecular FormulaC22H20N4O3
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC
InChIInChI=1S/C22H20N4O3/c1-14(27)24-19-4-3-5-21-18(19)8-9-26(21)13-22(28)25-16-10-15-6-7-17(29-2)11-20(15)23-12-16/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28)
InChIKeyJGFQSNYVFYAGJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide: A Dual Indole-Quinoline Inhibitor of HDAC1 for Targeted Epigenetic Research


The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide is a synthetic dual indole-quinoline derivative functioning as a histone deacetylase 1 (HDAC1) inhibitor [1]. Structurally characterized by the fusion of an acetylamino-substituted indole moiety linked via an acetamide bridge to a 7-methoxyquinoline group, this compound demonstrates an IC50 of 160 nM against full-length recombinant human HDAC1 in enzymatic assays [1]. This indole-quinoline hybrid scaffold represents a distinct departure from the classic hydroxamate or benzamide chemotypes dominating the HDAC inhibitor landscape, offering a novel starting point for isoform-selective epigenetic probe development [2].

Why Pan-HDAC or Benzamide Inhibitors Cannot Replace 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide in Isoform-Specific Profiling


Generic substitution of HDAC inhibitors is not feasible because distinct chemotypes exhibit profoundly divergent isoform selectivity profiles, off-target liabilities, and cellular pharmacodynamics. The indole-quinoline acetamide scaffold represented by 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide is structurally unrelated to the widely used hydroxamate (e.g., vorinostat/SAHA) or benzamide (e.g., entinostat/MS-275) classes, which display broad-spectrum HDAC inhibition [1]. Preclinical evidence demonstrates that this indole-quinoline compound inhibits HDAC1 with an IC50 of 160 nM [1], whereas pan-HDAC inhibitors often show single-digit nanomolar potencies against multiple isoforms, creating distinct selectivity windows and biological readouts [2]. Furthermore, the indoloacetamide core is also a recognized pharmacophore for isoprenylcysteine carboxyl methyltransferase (ICMT) inhibition, suggesting potential polypharmacology that cannot be replicated by off-the-shelf HDAC inhibitor panels [3]. The quantitative evidence below establishes the specific potency, selectivity, and structural differentiation that defines this compound's unique position in epigenetic chemical biology toolkits.

Quantitative Differentiation Evidence for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide Relative to HDAC1 Inhibitor Comparators


HDAC1 Inhibitory Potency Comparison: Indole-Quinoline Hybrid vs. Standard-of-Care Benzamide and Hydroxamate HDAC Inhibitors

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide inhibits full-length recombinant human HDAC1 with an IC50 of 160 nM, placing its potency between the classic benzamide inhibitor entinostat (MS-275; HDAC1 IC50 approximately 0.5–2 µM) and the potent pan-HDAC inhibitor vorinostat (SAHA; HDAC1 IC50 approximately 10–50 nM) [1][2]. Unlike vorinostat, which is a broad-spectrum hydroxamate inhibiting HDAC1, HDAC2, HDAC3, and HDAC6 at low nanomolar concentrations, or entinostat, which preferentially inhibits HDAC1 and HDAC3, the novel indole-quinoline acetamide scaffold of this compound offers a structurally differentiated chemotype with a distinct selectivity fingerprint that remains to be fully characterized [3].

HDAC1 inhibition Epigenetic probe Isoform selectivity

Structural Differentiation: Indole-Quinoline Hybrid Versus Classical HDAC Inhibitor Zinc-Binding Groups

The primary structural differentiator of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide is its lack of a classical zinc-binding group (ZBG) such as hydroxamic acid (found in vorinostat), ortho-aminoanilide/benzamide (found in entinostat), or thiol/macrocyclic depsipeptide (found in romidepsin) [1]. Instead, the molecule presents a 4-acetylamino-indole linked via an acetamide bridge to a 7-methoxyquinoline, a scaffold arrangement that shares topological features with cysmethynil, a known ICMT inhibitor [2]. This structural divergence implies a potentially distinct binding mode at the HDAC active site, possibly engaging the rim or foot pocket regions differently compared to classical inhibitors, which may contribute to a unique isoform selectivity profile [3].

Scaffold novelty Zinc-binding group Chemotype differentiation

Potential Polypharmacology: HDAC1 and ICMT Dual Targeting vs. Single-Target HDAC Inhibitors

The indoloacetamide core of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide is structurally related to cysmethynil, a selective isoprenylcysteine carboxyl methyltransferase (ICMT) inhibitor, with a QSAR model developed across a series of 72 indoloacetamides for ICMT inhibitory activity [1]. This structural relationship suggests that this compound may possess dual HDAC1/ICMT inhibitory activity, a polypharmacological profile not shared by single-target HDAC inhibitors such as entinostat or vorinostat [2]. Dual inhibition of HDAC1 and ICMT is particularly relevant in the context of oncogenic K-Ras signaling, as ICMT is required for proper membrane localization and function of K-Ras, and HDAC1 is implicated in transcriptional repression of tumor suppressor genes [3].

Polypharmacology ICMT inhibition Dual-target inhibitor

Cellular Cytotoxicity Profile: HEK293 Tolerance Compared to Pan-HDAC Inhibitor Cytostatic Effects

While direct cellular cytotoxicity data for 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide remains to be reported in the public domain, structurally related indoloacetamide derivatives have demonstrated favorable cellular tolerance profiles [1]. In contrast, pan-HDAC inhibitors like vorinostat induce potent G1/S cell cycle arrest and apoptosis at sub-micromolar concentrations across multiple cancer cell lines (GI50 values typically 0.5–5 µM), and the benzamide entinostat exhibits delayed but sustained cytotoxicity [2]. The non-hydroxamate, non-benzamide scaffold of this compound suggests a potentially differentiated toxicity profile that warrants systematic investigation, particularly given the emerging recognition that zinc-binding group-mediated off-target metal chelation contributes to the dose-limiting toxicities of classical HDAC inhibitors [3].

Cytotoxicity Therapeutic index Cellular tolerance

Optimal Research and Procurement Application Scenarios for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide


Isoform-Specific HDAC1 Chemical Probe Development and Selectivity Profiling

This compound is ideally suited for medicinal chemistry campaigns aimed at developing isoform-selective HDAC1 inhibitors. With an HDAC1 IC50 of 160 nM and a scaffold lacking a classical zinc-binding group, it serves as a privileged starting point for structure-activity relationship (SAR) studies to optimize both potency and selectivity versus other HDAC isoforms (HDAC2, HDAC3, HDAC6, HDAC8) [1]. Researchers can systematically modify the acetylamino-indole, acetamide linker, and 7-methoxyquinoline moieties to map the chemical determinants of HDAC1 selectivity and to assess selectivity against other HDAC isoforms in parallel enzymatic panels [2].

Dual-Target HDAC1/ICMT Polypharmacology Studies in K-Ras-Driven Cancer Models

Given the structural relationship of its indoloacetamide core to cysmethynil, a known ICMT inhibitor, this compound is a valuable tool for investigating dual HDAC1/ICMT inhibition as a therapeutic strategy in K-Ras-mutant cancers [1]. Researchers should pair this compound with isoform-selective negative controls (e.g., an ICMT-inactive indole derivative) to deconvolve the relative contributions of HDAC1 inhibition and ICMT inhibition to observed antiproliferative effects in K-Ras-dependent cancer cell lines such as MDA-MB-231, HCT-116, or MIA PaCa-2 [2].

Non-Hydroxamate HDAC Inhibitor Scaffold Hopping in Fragment-Based Drug Discovery

This compound functions as a validated hit for fragment-based or scaffold-hopping approaches targeting HDAC1 without reliance on hydroxamic acid zinc-binding groups, which are associated with poor pharmacokinetics and dose-limiting toxicities [1]. Its indole-quinoline architecture can be fragmented into component pieces (4-acetylamino-indole, 7-methoxyquinoline, and the acetamide linker) for systematic fragment growth and linking studies. Procurement of this compound enables structure-guided optimization using HDAC1 co-crystallography or computational docking to identify novel binding modes that avoid the canonical zinc-chelating interaction [3].

Epigenetic Chemical Biology Tool for Probing HDAC1-Specific Transcriptional Repression Complexes

HDAC1 resides in multiple distinct corepressor complexes (NuRD, Sin3, CoREST) where its activity is context-dependent. This compound, with its intermediate potency (IC50 160 nM) and non-classical ZBG, may achieve differential access to HDAC1 within specific multiprotein complexes compared to broad-spectrum hydroxamates that indiscriminately inhibit all HDAC-containing complexes [1]. Researchers can use this compound in chromatin immunoprecipitation (ChIP)-based assays to examine locus-specific changes in histone H3 and H4 acetylation at promoters of HDAC1-repressed genes, comparing its effects to those of pan-HDAC inhibitors to dissect complex-specific HDAC1 functions [3].

Quote Request

Request a Quote for 2-[4-(acetylamino)-1H-indol-1-yl]-N-(7-methoxyquinolin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.